

Application of 1-Bromo-2,3-dichlorobenzene in Agrochemical Synthesis

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Compound of Interest

Compound Name: 1-Bromo-2,3-dichlorobenzene

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Introduction

1-Bromo-2,3-dichlorobenzene is a halogenated aromatic compound that serves as a key intermediate in the synthesis of various agrochemicals. Its specific substitution pattern allows for the strategic introduction of the 2,3-dichlorophenyl moiety into larger molecules, a common strategy for enhancing the biological activity of fungicides and herbicides. This document provides detailed application notes and experimental protocols for the use of **1-bromo-2,3-dichlorobenzene** in the synthesis of advanced agrochemical compounds.

Application in Fungicide Synthesis

1-Bromo-2,3-dichlorobenzene is a crucial precursor in the synthesis of modern succinate dehydrogenase inhibitor (SDHI) fungicides, a class of agrochemicals known for their broad-spectrum activity against a wide range of fungal pathogens. Specifically, it is utilized in the synthesis of benzonorbornene fungicides and is a key starting material for the synthesis of Isopyrazam, a commercial fungicide.

Synthesis of Benzonorbornene Fungicide Intermediate

A key application of **1-bromo-2,3-dichlorobenzene** is in the synthesis of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid (9-isopropyl-1,2,3,4-tetrahydro-1,4-methano-naphthalen-5-yl)-amide, a potent benzonorbornene fungicide.^{[1][2]} The synthesis involves the initial

preparation of **1-bromo-2,3-dichlorobenzene**, followed by its conversion to a key amine intermediate.

Experimental Protocol: Synthesis of **1-Bromo-2,3-dichlorobenzene**[\[1\]](#)

This protocol describes a one-pot synthesis from 2,3-dichloroaniline.

- Materials: 2,3-dichloroaniline, Hydrobromic acid (48%), Sodium nitrite, Copper(I) bromide.
- Procedure:
 - A solution of 2,3-dichloroaniline in aqueous hydrobromic acid is prepared.
 - The solution is cooled, and an aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.
 - A copper(I) bromide catalyst is introduced to the reaction mixture.
 - The mixture is stirred at a controlled temperature to facilitate the Sandmeyer reaction, replacing the diazonium group with bromine.
 - The reaction mixture is then heated, and the organic phase containing the product is separated.
 - The crude product is washed with water and can be further purified by vacuum distillation.

Parameter	Value	Reference
Starting Material	2,3-dichloroaniline	[1]
Product	1-Bromo-2,3-dichlorobenzene	[1]
Yield (crude)	87.7%	[1]
Purity (crude)	86.2%	[1]
Yield (distilled)	84%	[1]
Purity (distilled)	91%	[1]

Logical Relationship: Synthesis of **1-Bromo-2,3-dichlorobenzene**[Click to download full resolution via product page](#)

Synthesis of **1-Bromo-2,3-dichlorobenzene** from 2,3-dichloroaniline.

Synthesis of Isopyrazam Intermediate

1-Bromo-2,3-dichlorobenzene is also employed in the synthesis of the fungicide Isopyrazam. A critical step in this synthesis is a cycloaddition reaction where **1-bromo-2,3-dichlorobenzene** is used to generate chlorobenzynes in situ. This highly reactive intermediate then reacts with a suitable diene to form the benzonorbornene core structure of the fungicide. [3][4]

Experimental Protocol: In situ Generation of Chlorobenzynes and Cycloaddition [3][4]

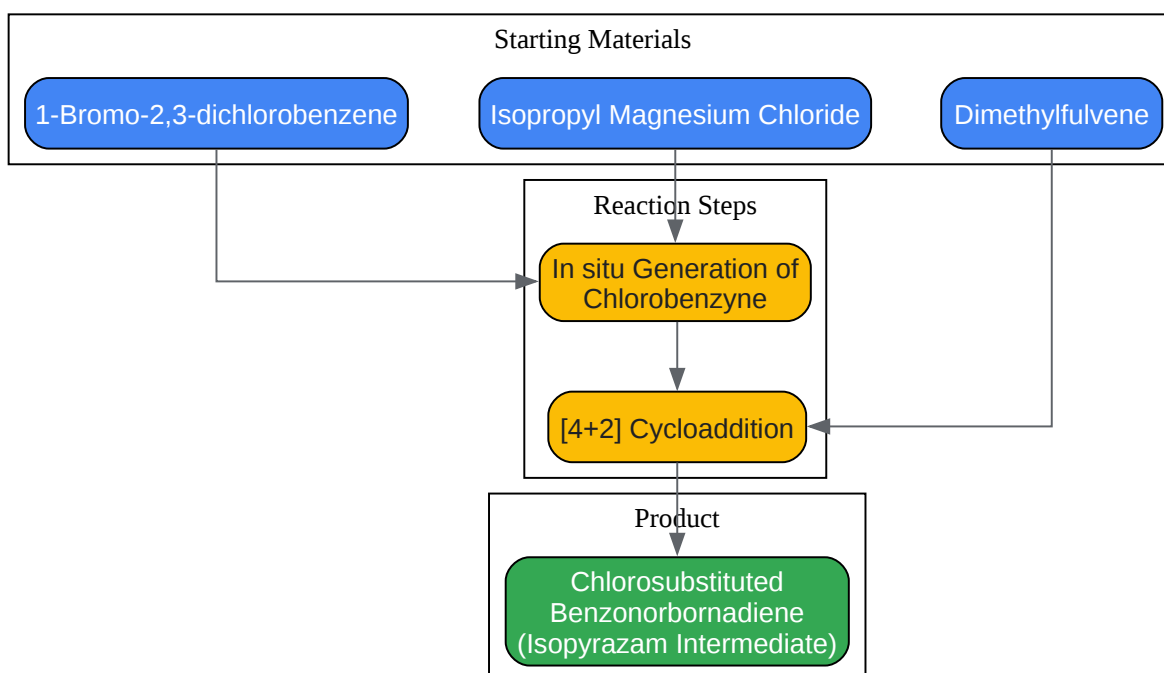
This protocol outlines the generation of chlorobenzynes from **1-bromo-2,3-dichlorobenzene** and its subsequent reaction.

- Materials: **1-Bromo-2,3-dichlorobenzene**, Isopropyl magnesium chloride, Dimethylfulvene, Tetrahydrofuran (THF), Toluene.
- Procedure:
 - 1-Bromo-2,3-dichlorobenzene** is dissolved in an appropriate solvent such as THF.
 - The solution is cooled, and isopropyl magnesium chloride is added to initiate the formation of the Grignard reagent and subsequent elimination to form chlorobenzynes.
 - The in situ generated chlorobenzynes are then reacted with dimethylfulvene in a heated toluene solution.
 - The cycloaddition reaction proceeds to form the chlorosubstituted benzonorbornadiene intermediate.

- The product is isolated and purified.

Parameter	Value	Reference
Starting Material	1-Bromo-2,3-dichlorobenzene	[3][4]
Reagents	Isopropyl magnesium chloride, Dimethylfulvene	[3][4]
Intermediate	Chlorobenzyne	[3][4]
Product	Chlorosubstituted benzonorbornadiene	[3][4]
Yield	75-80%	[3]

Experimental Workflow: Synthesis of Isopyrazam Intermediate



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Workflow for the synthesis of a key Isopyrazam intermediate.

Application in Herbicide Synthesis

While less documented than its use in fungicides, **1-bromo-2,3-dichlorobenzene** is also a potential intermediate for herbicides. A Chinese patent suggests a general method for synthesizing herbicidal picolinic acids, such as 4-(2,3-Dichlorophenyl)picolinic acid, starting from **1-bromo-2,3-dichlorobenzene**.^[5]

Conclusion

1-Bromo-2,3-dichlorobenzene is a versatile and valuable intermediate in the agrochemical industry. Its primary application lies in the synthesis of advanced SDHI fungicides, where it enables the construction of complex active ingredients with high efficacy. The provided protocols and data offer a foundation for researchers and professionals in the development of new and improved crop protection agents.

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